molecular formula C12H18O3 B1410552 (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol CAS No. 167255-27-8

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Cat. No. B1410552
CAS RN: 167255-27-8
M. Wt: 210.27 g/mol
InChI Key: VQZPCNOZMDWGDA-LLVKDONJSA-N
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Description

The compound “(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol” is an organic molecule with a methoxyphenyl group attached to a dimethylpropane-1,3-diol moiety. The presence of the methoxy group (OCH3) and the phenyl ring suggests that this compound might have properties similar to other methoxyphenols, which are often used in the manufacture of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a phenyl ring with a methoxy group at the 2-position, and a 2,2-dimethylpropane-1,3-diol moiety. The stereochemistry at the 1-position is indicated as S, which refers to the configuration of the chiral center .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The phenolic OH and the methoxy groups are likely to be sites of reactivity. The compound could potentially undergo reactions typical of alcohols and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the hydroxyl and methoxy groups) could enhance its solubility in polar solvents .

Scientific Research Applications

Thermal Behavior in Lignin Pyrolysis

Kuroda et al. (2007) studied the pyrolysis of lignin model compounds similar to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol, focusing on their thermal behavior. Their research indicated that the cleavage of certain bonds in these compounds produced benzaldehydes and phenylethanals, which are significant in understanding lignin's thermal decomposition in wood and other related materials (Kuroda, Ashitani, Fujita, & Hattori, 2007).

Synthetic Applications

Collins and Jacobs (1986) explored the synthesis of various compounds, including the reaction of compounds related to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work contributes to the field of organic synthesis, showing how these types of compounds can be used as intermediates in the creation of more complex molecules (Collins & Jacobs, 1986).

Photochemical Reactions

Yoshioka et al. (1991) investigated the photochemical reactions of compounds similar to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This study is significant in understanding the photochemical properties of such compounds, which has implications in fields like photopharmacology and the development of light-activated drugs (Yoshioka, Nishizawa, Arai, & Hasegawa, 1991).

Catalytic Applications

Ukai et al. (2006) studied the use of esters of arylboronic acids, related to the subject compound, in catalytic reactions with carbon dioxide. Their research provides insight into the application of these compounds in catalytic processes, which is relevant for chemical manufacturing and environmental applications (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Lignin Model Compound Studies

Imai et al. (2007) focused on a lignin model compound with structural similarities to (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work contributes to our understanding of lignin's reactivity and decomposition, which is essential in the field of biomass utilization and renewable resources (Imai, Yokoyama, Matsumoto, & Meshitsuka, 2007).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s challenging to predict its mechanism of action. If it’s intended for use as a pharmaceutical, the mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZPCNOZMDWGDA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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